molecular formula C9H7ClN2O3 B2540107 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole CAS No. 886361-25-7

5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole

Cat. No.: B2540107
CAS No.: 886361-25-7
M. Wt: 226.62
InChI Key: XWNQCLWNVOJDPS-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O3 It is characterized by a benzoxazole ring substituted with chlorine, ethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate substituents. One common method includes the reaction of 2-amino-4-chloro-6-nitrophenol with ethyl chloroformate under basic conditions to form the benzoxazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted benzoxazoles: Formed by nucleophilic substitution reactions.

    Carboxylic acids: Formed by the oxidation of the ethyl group.

Scientific Research Applications

5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole
  • 5-Chloro-2-ethyl-6-nitro-1,3-benzothiazole
  • 5-Chloro-2-ethyl-6-nitro-1,3-benzimidazole

Uniqueness

5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The combination of chlorine, ethyl, and nitro groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

5-chloro-2-ethyl-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-2-9-11-6-3-5(10)7(12(13)14)4-8(6)15-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNQCLWNVOJDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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